molecular formula C7H8N2O B1528202 6-Amino-2-methylnicotinaldehyde CAS No. 1211516-02-7

6-Amino-2-methylnicotinaldehyde

Cat. No. B1528202
CAS RN: 1211516-02-7
M. Wt: 136.15 g/mol
InChI Key: GDPMCZAVFWJCHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2-methylnicotinaldehyde is a chemical compound used widely in scientific research. Its unique properties open doors to various applications such as drug discovery, organic synthesis, and material science. The molecular formula of this compound is C7H8N2O and it has a molecular weight of 136.15 .


Molecular Structure Analysis

The molecular structure of 6-Amino-2-methylnicotinaldehyde consists of a pyridine ring with an amino group at the 6th position and a methylnicotinaldehyde group at the 2nd position . Further structural analysis could be performed using techniques such as NMR, HPLC, LC-MS, UPLC, and more .

Scientific Research Applications

Biological Metal Complexes

6-Amino-2-methylnicotinaldehyde: is instrumental in the synthesis of Schiff base metal complexes, which have significant biological and analytical applications . These complexes exhibit chelating properties, allowing them to coordinate with a variety of metal ions. This versatility makes them valuable in studies related to antimicrobial resistance and environmental pollution.

Biomedical Applications

In the biomedical field, 6-Amino-2-methylnicotinaldehyde can be used to develop biological metal–organic frameworks (bio-MOFs) . These frameworks are designed for bio-sensing, bio-imaging, and drug delivery applications due to their high porosity and tunable chemical composition. The compound’s ability to act as a ligand for metal ions enhances the functionality of bio-MOFs.

Analytical Chemistry

The compound’s derivatives are used in the creation of novel sensors and analytical methods . Its structural properties enable the development of sensitive detection systems, which are crucial for various analytical applications, including environmental monitoring and quality control in manufacturing processes.

Material Science

6-Amino-2-methylnicotinaldehyde: contributes to the advancement of material science by facilitating the synthesis of polymers, catalysts, sensors, and functional materials . Its unique electronic and optical properties are leveraged in organic electronics, photovoltaics, and biomaterials.

Environmental Science

This compound plays a role in environmental science, particularly in carbon capture and storage technologies . Its derivatives can be used to develop amine-tethered solid sorbents that capture CO2 directly from the ambient air, addressing global climate change concerns.

Medicine and Pharmaceuticals

In medicine, 6-Amino-2-methylnicotinaldehyde is part of the research into nanomaterials that offer less toxicity and more efficacy . It’s involved in the development of imaging and diagnostic tools, disease therapy, drug delivery systems, and tissue engineering.

properties

IUPAC Name

6-amino-2-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-6(4-10)2-3-7(8)9-5/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPMCZAVFWJCHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-methylnicotinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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